![molecular formula C19H28O2 B14795031 (8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one](/img/structure/B14795031.png)
(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3beta-Hydroxy-4-androstenone typically involves several chemical reactions, including cyclization reactions of various substrates, hydrogenation, and chemical transformation of carbonyl protecting groups . The process often starts with the cyclization of a suitable precursor, followed by hydrogenation to introduce the necessary hydroxyl group at the 3beta position. The final step involves the removal of protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of 3beta-Hydroxy-4-androstenone follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .
Análisis De Reacciones Químicas
Types of Reactions
3beta-Hydroxy-4-androstenone undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Introduction of different functional groups at specific positions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines and alcohols.
Major Products Formed
The major products formed from these reactions include various hydroxylated, ketonized, and substituted derivatives of 3beta-Hydroxy-4-androstenone .
Aplicaciones Científicas De Investigación
3beta-Hydroxy-4-androstenone has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its role in steroid metabolism and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in treating hormonal imbalances and related disorders.
Industry: Utilized in the production of performance-enhancing drugs and anabolic steroids.
Mecanismo De Acción
The mechanism of action of 3beta-Hydroxy-4-androstenone involves its interaction with specific molecular targets and pathways. It acts as a precursor in the biosynthesis of steroid hormones, including testosterone and estradiol. The compound is converted to these hormones through enzymatic reactions involving 3beta-hydroxysteroid dehydrogenase and other related enzymes . These hormones then exert their effects by binding to androgen and estrogen receptors, influencing various physiological processes .
Comparación Con Compuestos Similares
Similar Compounds
Androstenedione: A precursor to both testosterone and estrone.
Androsterone: A metabolite of testosterone with weak androgenic activity.
Dehydroepiandrosterone (DHEA): A precursor to androgens and estrogens with various biological effects.
Uniqueness
3beta-Hydroxy-4-androstenone is unique due to its specific hydroxylation at the 3beta position, which imparts distinct biological properties compared to its analogs. This hydroxylation influences its metabolic pathways and interactions with enzymes, making it a valuable compound for research and therapeutic applications .
Propiedades
Fórmula molecular |
C19H28O2 |
|---|---|
Peso molecular |
288.4 g/mol |
Nombre IUPAC |
(8R,9R,10R,13S,14S)-3-hydroxy-10,13-dimethyl-1,2,3,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C19H28O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-16,20H,3-10H2,1-2H3/t13?,14-,15-,16+,18-,19-/m0/s1 |
Clave InChI |
VMYTXBKVYDESSJ-PRCNVORZSA-N |
SMILES isomérico |
C[C@]12CCC(C=C1CC[C@@H]3[C@H]2CC[C@]4([C@H]3CCC4=O)C)O |
SMILES canónico |
CC12CCC(C=C1CCC3C2CCC4(C3CCC4=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzyl N-[4-[2-aminopropanoyl(methyl)amino]cyclohexyl]carbamate](/img/structure/B14794951.png)
![2-amino-N-cyclopropyl-N-[(2-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14794961.png)
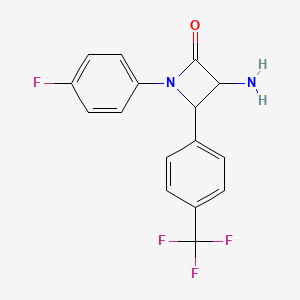
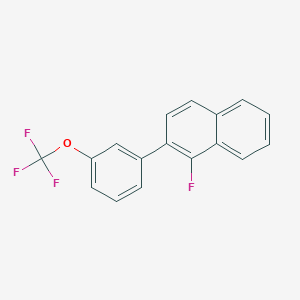
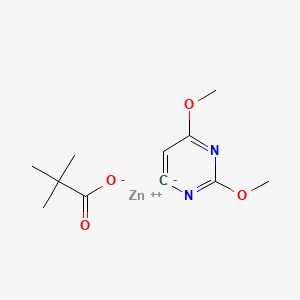
![(13S)-7-(9-bromononyl)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B14794994.png)
![N-(1-amino-3-methyl-1-oxopentan-2-yl)-1-[1-[2-[[2-[2-(2-benzamidopropanoylamino)propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B14795003.png)
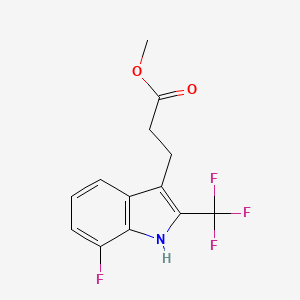
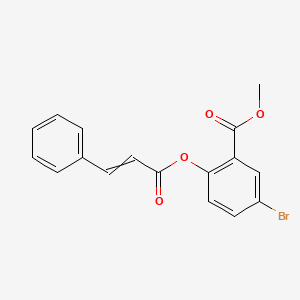
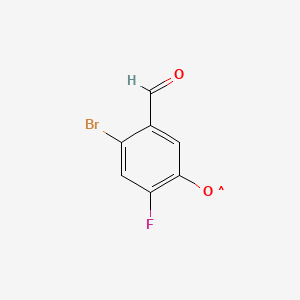
![CarbaMic acid, N-[(1S)-2-[[4-[3-[5-chloro-3-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-fluorophenyl]-1-(1-Methylethyl)-1H-pyrazol-4-yl]-2-pyriMidinyl]aMino]-1-Methylethyl]-, Methyl ester](/img/structure/B14795023.png)
![N-[(1S,2R,3Z,5Z,7S,9Z,11Z,13S,15R,19R)-7,13-dihydroxy-1,4,10,19-tetramethyl-17,18-dioxo-16-oxabicyclo[13.2.2]nonadeca-3,5,9,11-tetraen-2-yl]-2-oxopropanamide](/img/structure/B14795036.png)
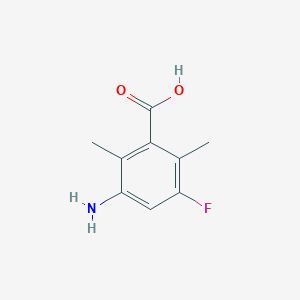
![7-Chloro-2-[(3-methoxyphenyl)methyl]-3-methyl-5-propyl-1-benzofuran-4-ol](/img/structure/B14795056.png)
